Welcome to the BenchChem Online Store!
molecular formula C11H18N2 B022319 4-tert-Butyl-6-methylbenzene-1,3-diamine CAS No. 103490-01-3

4-tert-Butyl-6-methylbenzene-1,3-diamine

Cat. No. B022319
M. Wt: 178.27 g/mol
InChI Key: HLDUVPFXLWEZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04693837

Procedure details

The procedure of Example 1 was followed to produce toluenediamine (5tBTDA) by using 15 grams of powdered montmorillonite clay in place of the silica-alumina catalyst and using 150 g (1.23 moles) of the 2,4-toluenediamine isomer as opposed to the 2,6-isomer. As in Example 1, the reaction contents were purged with nitrogen and then the contents were heated to 180° C. with stirring. Approximately 278 grams or 4.95 moles of isobutylene were then added to the reaction mixture over 20 minutes. The initial reaction pressure increased to 1210 psig and the contents maintained 180° C. for 23 hours. At that time the contents were cooled 150° C. and the reactor vented. The catalyst then was removed by hot filtration.
[Compound]
Name
montmorillonite
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
4.95 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]([NH2:7])=[CH:5][CH:6]=1.[CH3:10][C:11](=[CH2:13])[CH3:12]>>[C:11]([C:5]1[CH:6]=[C:1]([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]=1[NH2:7])([CH3:12])([CH3:10])[CH3:13]

Inputs

Step One
Name
montmorillonite
Quantity
15 g
Type
reactant
Smiles
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C=1(C(=CC(=CC1)N)N)C
Step Three
Name
Quantity
4.95 mol
Type
reactant
Smiles
CC(C)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As in Example 1, the reaction contents
CUSTOM
Type
CUSTOM
Details
were purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The initial reaction pressure
TEMPERATURE
Type
TEMPERATURE
Details
increased to 1210 psig
TEMPERATURE
Type
TEMPERATURE
Details
the contents maintained 180° C. for 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
At that time the contents were cooled 150° C.
CUSTOM
Type
CUSTOM
Details
The catalyst then was removed by hot filtration

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.